1-(3-Amino-2-methoxyphenyl)propan-1-one;hydrochloride
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Overview
Description
1-(3-Amino-2-methoxyphenyl)propan-1-one;hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 It is known for its unique structure, which includes an amino group and a methoxy group attached to a phenyl ring, along with a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-methoxyphenyl)propan-1-one;hydrochloride typically involves the reaction of 3-amino-2-methoxybenzaldehyde with a suitable reagent to form the desired product. One common method involves the use of reductive amination, where the aldehyde is reacted with a reducing agent such as sodium borohydride in the presence of a suitable amine. The reaction is typically carried out in a solvent like ethanol or methanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The hydrochloride salt form is often obtained by treating the free base with hydrochloric acid, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-methoxyphenyl)propan-1-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Amino-2-methoxyphenyl)propan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-methoxyphenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-2-methoxyphenyl)ethanone
- 1-(3-Amino-2-methoxyphenyl)butan-1-one
- 1-(3-Amino-2-methoxyphenyl)pentan-1-one
Uniqueness
1-(3-Amino-2-methoxyphenyl)propan-1-one;hydrochloride is unique due to its specific combination of functional groups and its reactivity profile. The presence of both an amino and a methoxy group on the phenyl ring, along with the propanone backbone, gives it distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-(3-amino-2-methoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-3-9(12)7-5-4-6-8(11)10(7)13-2;/h4-6H,3,11H2,1-2H3;1H |
InChI Key |
GVPCNKFEPJCECE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)N)OC.Cl |
Origin of Product |
United States |
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